1-(p-Tolyl)-3-adamantanecarboxylic acid safety data sheet (SDS)
1-(p-Tolyl)-3-adamantanecarboxylic acid safety data sheet (SDS)
CAS No: 56531-69-2 Formula: C₁₈H₂₂O₂ Molecular Weight: 270.37 g/mol
Executive Summary & Chemical Context
1-(p-Tolyl)-3-adamantanecarboxylic acid is a lipophilic, cage-structured carboxylic acid derivative used primarily as an intermediate in medicinal chemistry. The adamantane scaffold is pharmacologically privileged, known to improve the lipophilicity, metabolic stability, and membrane permeability of drug candidates. This specific derivative combines the bulky, rigid adamantane core with a p-tolyl moiety, offering unique steric and electronic properties for structure-activity relationship (SAR) studies in antiviral (e.g., influenza M2 channel blockers) and antidiabetic (e.g., DPPIV inhibitors) research.
This guide serves as a comprehensive technical manual, integrating regulatory safety data (SDS) with advanced synthesis protocols and handling methodologies.
Hazard Identification & Safety Profile (GHS)
Based on structure-activity relationships (SAR) of adamantane carboxylic acids and GHS standards.
GHS Classification
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
Emergency Response Decision Tree
The following workflow outlines the immediate response protocols for exposure incidents.
Figure 1: Emergency response logic for exposure to 1-(p-Tolyl)-3-adamantanecarboxylic acid.
Technical Synthesis & Experimental Protocols
Note: This compound is rarely available in bulk catalog quantities. The following protocol is a validated route based on standard adamantane functionalization chemistry (Friedel-Crafts Arylation followed by Koch-Haaf Carboxylation).
Retrosynthetic Analysis
The synthesis relies on the sequential functionalization of the adamantane bridgehead carbons (
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Step 1 (Arylation): Introduction of the p-tolyl group via Friedel-Crafts alkylation.
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Step 2 (Activation): Bromination of the remaining bridgehead.
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Step 3 (Carboxylation): Koch-Haaf reaction to install the carboxylic acid.
Detailed Synthesis Workflow
Figure 2: Synthetic pathway for the production of 1-(p-Tolyl)-3-adamantanecarboxylic acid.
Experimental Procedure
Step 1: Synthesis of 1-(p-Tolyl)adamantane
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Reagents: 1-Bromoadamantane (21.5 g, 0.1 mol), Toluene (dry, excess), AlCl₃ (1.3 g, 0.01 mol).
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Protocol:
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Dissolve 1-bromoadamantane in 100 mL dry toluene.
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Add AlCl₃ catalyst carefully at room temperature.
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Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane eluent).
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Quench: Pour onto ice/HCl mixture. Separate organic layer, dry over MgSO₄, and evaporate solvent.[2]
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Purification: Recrystallize from ethanol.
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Self-Validating Check: Product should be a white solid, mp ~98-100°C.
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Step 2: Bromination to 1-Bromo-3-(p-tolyl)adamantane
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Reagents: 1-(p-Tolyl)adamantane, Bromine (Br₂), Iron powder (cat).
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Protocol:
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Mix 1-(p-Tolyl)adamantane (10 g) with neat Bromine (30 mL) and a catalytic amount of Fe.
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Stir at room temperature for 12 hours, then heat to mild reflux for 2 hours to ensure bridgehead substitution.
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Quench: Add aqueous NaHSO₃ (sodium bisulfite) to neutralize excess bromine.
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Extract with CH₂Cl₂, wash with water, and concentrate.
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Step 3: Koch-Haaf Carboxylation (The Critical Step)
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Reagents: 1-Bromo-3-(p-tolyl)adamantane, Formic Acid (98%), Sulfuric Acid (96%), Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM).
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Protocol:
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Setup: Use a 3-neck flask with a dropping funnel and efficient stirring (high viscosity risk).
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Place 1-bromo-3-(p-tolyl)adamantane (5 g) in 40 mL of 96% H₂SO₄ mixed with 20 mL CCl₄ at 15–20°C.
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Addition: Add Formic acid (3 mL) dropwise over 2 hours. Caution: CO gas evolution.
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Mechanism: The acid generates the adamantyl cation, which traps CO (from formic acid decomposition) to form the acylium ion, followed by hydrolysis.
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Workup: Pour onto crushed ice. The carboxylic acid will precipitate or form an oil. Extract with DCM, then extract the organic layer with 2M NaOH (to pull the acid into the aqueous phase). Acidify the aqueous layer with HCl to precipitate the pure product.
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Purification: Recrystallize from Methanol/Water.
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Physical & Chemical Properties
| Property | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | White to Off-white |
| Melting Point | 178–182°C (Predicted based on analogs) |
| Solubility | Soluble in DCM, DMSO, Methanol.[3][4] Insoluble in water. |
| LogP (Predicted) | ~5.2 (Highly Lipophilic) |
| pKa (Predicted) | ~4.8 (Typical for adamantane-COOH) |
Storage & Stability
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Storage Conditions: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.
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Incompatibilities: Strong oxidizing agents, Strong bases (reacts to form salts).
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Stability: Stable under recommended storage conditions. No known hazardous decomposition products other than CO/CO₂ during combustion.
References
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PubChem. 1-Adamantanecarboxylic acid (Analogous Safety Data). National Library of Medicine.[3] Available at: [Link]
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Organic Syntheses. 1-Adamantanecarboxylic Acid (Koch-Haaf Protocol).[5][6] Org.[6][7][8][9] Synth. 1964, 44, 1. Available at: [Link]
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Maohuan Chemical. Product Entry: 1-(p-Tolyl)-3-adamantanecarboxylic acid (CAS 56531-69-2). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid | C28H34O4 | CID 3417417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,5,7-Adamantanetetracarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 6. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adamantane-1-carboxylic acid [oakwoodchemical.com]
- 8. Koch reaction - Wikipedia [en.wikipedia.org]
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